molecular formula C21H18ClN3O4S B3679039 N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

Cat. No. B3679039
M. Wt: 443.9 g/mol
InChI Key: SXTSQDBYPDCEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). C646 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disease.

Mechanism of Action

N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide works by inhibiting the HAT activity of p300/PCAF. HATs are enzymes that acetylate histones, which can lead to changes in gene expression. By inhibiting the HAT activity of p300/PCAF, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide can modulate gene expression and affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide can induce cell cycle arrest and apoptosis, leading to reduced cell growth and metastasis. N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels form and is essential for tumor growth and metastasis. In models of inflammation, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. Additionally, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide can improve cardiac function and reduce cardiac fibrosis in models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is that it is a small molecule inhibitor and can easily penetrate cells, making it an effective tool for studying the role of p300/PCAF in various cellular processes. Additionally, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been shown to have low toxicity and can be used at relatively high concentrations without causing significant cell death. However, one limitation of N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is that it is not specific to p300/PCAF and can also inhibit other HATs, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide. One area of interest is the development of more specific inhibitors of p300/PCAF that can be used to study the specific role of these enzymes in various cellular processes. Additionally, there is interest in exploring the potential therapeutic applications of N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide in other diseases, such as neurodegenerative diseases and viral infections. Finally, there is interest in exploring the combination of N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide with other therapies, such as chemotherapy and immunotherapy, to improve their efficacy.

Scientific Research Applications

N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been shown to inhibit the growth and metastasis of various cancer types, including breast, prostate, and lung cancer. N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has also been shown to have anti-inflammatory effects and can reduce inflammation in various models of inflammation. Additionally, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been shown to have potential therapeutic applications in cardiovascular disease, as it can improve cardiac function and reduce cardiac fibrosis.

properties

IUPAC Name

N-[4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-2-28-17-10-5-13(12-16(17)22)19(26)25-21(30)24-15-8-6-14(7-9-15)23-20(27)18-4-3-11-29-18/h3-12H,2H2,1H3,(H,23,27)(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTSQDBYPDCEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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